molecular formula C10H7Cl2NO B13910550 2,3-Dichloro-7-methoxyquinoline

2,3-Dichloro-7-methoxyquinoline

Cat. No.: B13910550
M. Wt: 228.07 g/mol
InChI Key: ILJTXMYLCZGQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-7-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-7-methoxyquinoline can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the Vilsmeier-Haack reaction, where 2,3-dichloroaniline is reacted with dimethylformamide and phosphorus oxychloride to form the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

2,3-Dichloro-7-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-7-methoxyquinoline involves its interaction with various molecular targets. The chlorine and methoxy groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects.

Comparison with Similar Compounds

2,3-Dichloro-7-methoxyquinoline can be compared with other similar compounds such as:

    2-Chloroquinoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    7-Methoxyquinoline: Lacks the chlorine atoms, resulting in different substitution patterns and reactivity.

    2,3-Dichloroquinoline: Lacks the methoxy group, leading to different oxidation and reduction reactions.

Properties

IUPAC Name

2,3-dichloro-7-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJTXMYLCZGQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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